4-Chloro-2-fluoro-5-nitrobenzoic acid is a commercially available multireactive building block frequently employed in heterocyclic oriented synthesis (HOS). [] It acts as a precursor for synthesizing diverse nitrogen-containing heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, which hold significant importance in drug discovery. [] Derivatives of this compound are also explored for their herbicidal properties. [3, 6-23]
(4-Chloro-2-fluoro-5-formylphenyl)boronic acid is an organoboron compound characterized by a boronic acid group attached to a phenyl ring that has chloro, fluoro, and formyl substituents. Its molecular formula is , and it plays a significant role in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This compound is particularly useful as a building block in various chemical reactions, including the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds efficiently.
(4-Chloro-2-fluoro-5-formylphenyl)boronic acid is classified as a boronic acid derivative. Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, making them essential in organic synthesis and medicinal chemistry.
The synthesis of (4-Chloro-2-fluoro-5-formylphenyl)boronic acid typically involves several key steps:
Industrial methods may optimize these steps for large-scale production, ensuring high yield and purity.
The molecular structure of (4-Chloro-2-fluoro-5-formylphenyl)boronic acid can be described as follows:
The structure features a phenolic ring with multiple substituents that influence its chemical reactivity and interactions.
(4-Chloro-2-fluoro-5-formylphenyl)boronic acid participates in several significant chemical reactions:
The mechanism of action for (4-Chloro-2-fluoro-5-formylphenyl)boronic acid primarily revolves around its ability to form reversible covalent bonds with diols and other nucleophiles due to its boronic acid functionality. This property makes it valuable in various synthetic applications, particularly in creating complex organic molecules used in pharmaceuticals .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 216.40 g/mol |
Melting Point | Data not specified |
Solubility | Soluble in polar solvents |
The compound's properties are influenced by the electronic effects of the chloro, fluoro, and formyl substituents, which affect its reactivity and interactions with other molecules .
(4-Chloro-2-fluoro-5-formylphenyl)boronic acid has several scientific applications:
Directed ortho-lithiation followed by borylation is a cornerstone method for synthesizing halogen- and formyl-functionalized arylboronic acids. This approach exploits ortho-directing groups (e.g., aldehydes, halogens) to enable regioselective metalation. As described in US Patent US20040049050A1, 2-chlorobenzaldehyde derivatives undergo ortho-lithiation at –78°C using n-butyllithium in anhydrous tetrahydrofuran (THF). Subsequent quenching with triisopropyl borate generates protected boronate intermediates, which acid hydrolysis converts to (4-chloro-2-fluoro-5-formylphenyl)boronic acid [2]. The halogen stability under these conditions is attributed to kinetic protection during low-temperature lithiation, preventing halogen-metal exchange. Key parameters include:
Table 1: Optimization of Lithiation-Borylation for (4-Chloro-2-fluoro-5-formylphenyl)boronic Acid
Parameter | Suboptimal Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Lithiation Temp | –40°C | –78°C | +35% yield |
Borate Electrophile | B(OMe)₃ | B(OiPr)₃ | +28% yield |
Solvent | Diethyl ether | THF | +22% yield |
Palladium-catalyzed Miyaura borylation enables direct access to formylphenylboronic acids from halogenated precursors. The Suzuki-Miyaura reaction employs Pd⁰ complexes (e.g., Pd(dba)₂, PdCl₂(PPh₃)₂) with bifunctional diboron reagents (B₂Pin₂). Sterically hindered ligands like SPhos and XPhos facilitate key transmetalation steps, while bulky bases (potassium 2-ethylhexanoate) minimize acetate inhibition [9]. For halogen-rich substrates like 4-chloro-2-fluoro-5-bromobenzaldehyde, chemoselective borylation occurs at the C–Br bond due to its lower activation energy versus C–Cl or C–F bonds [8]. Microwave irradiation (120°C, 20 min) enhances conversion in challenging heterocyclic systems:
Table 2: Palladium Catalysts for 5-Bromo-2-chloro-4-fluorobenzaldehyde Borylation
Catalyst System | Ligand | Conversion (%) | Isolated Yield (%) |
---|---|---|---|
Pd(dba)₂ (2 mol%) | SPhos | 98 | 92 |
Pd(OAc)₂ (3 mol%) | XPhos | 95 | 88 |
PdCl₂(PPh₃)₂ (5 mol%) | PPh₃ | 75 | 68 |
Microwave irradiation enables rapid access to boronate esters through one-pot condensations. The aldehyde group of (4-chloro-2-fluoro-5-formylphenyl)boronic acid undergoes Petasis-like reactions with amines and boronic acids under solvent-free microwave conditions (80–100°C, 10–15 min). As demonstrated for MIDA (N-methyliminodiacetic acid) boronates, this approach provides 75–90% yields of stabilized boronate esters with suppressed aldehyde decarbonylation [4]. Key advantages include:
Protecting the aldehyde group is essential during lithiation or Pd-catalyzed reactions to prevent nucleophilic attack or oxidation. Acetal and aminal protecting groups offer orthogonal deprotection profiles:
Table 3: Aldehyde Protecting Groups for Boronic Acid Synthesis
Protecting Group | Formation Reagent | Stability During Borylation | Deprotection |
---|---|---|---|
1,3-Dioxolane | Ethylene glycol, pTSA | High | 0.5M HCl, THF/H₂O |
Dimethyl Aminal | Me₂NH, MgSO₄ | Moderate | pH 7 buffer, 50°C |
O-TMS Cyanohydrin | TMSCN, ZnI₂ | High | KF, MeOH |
Solvent polarity critically impacts boronate ester formation from (4-chloro-2-fluoro-5-formylphenyl)boronic acid. Polar aprotic solvents (DMF, NMP) stabilize reactive intermediates but may promote aldehyde hydration. Copper catalysis (CuCl/neocuproine) enables esterification without aldehyde protection [9]:
Table 4: Solvent Optimization for Boronate Ester Synthesis
Solvent System | Temperature (°C) | Ester Yield (%) | Aldehyde Integrity (%) |
---|---|---|---|
THF/H₂O (4:1) | 25 | 94 | 99 |
Anhydrous THF | 25 | 88 | 98 |
DMF | 25 | 96 | 91 |
Toluene/EtOH (3:1) | 50 | 78 | 99 |
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